SPH5030

HER2 mutation IC50 comparison drug resistance

SPH5030 is engineered for superior HER2 selectivity and sub-nanomolar potency against D769H/Y, V777L, and R896C mutants, validated in vivo for exon 20 insertion models. This profile ensures reproducible target engagement without confounding EGFR-driven toxicity. Ideal for advanced translational oncology research and mutant-specific assay development.

Molecular Formula C31H31FN8O3
Molecular Weight 582.6 g/mol
CAS No. 2364326-23-6
Cat. No. B12411692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPH5030
CAS2364326-23-6
Molecular FormulaC31H31FN8O3
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC5=NC=NN5C=C4)C)NC(=O)C(=CC6CCCN6C)F
InChIInChI=1S/C31H31FN8O3/c1-4-42-28-16-25-23(15-26(28)38-31(41)24(32)13-21-6-5-10-39(21)3)30(35-17-33-25)37-20-7-8-27(19(2)12-20)43-22-9-11-40-29(14-22)34-18-36-40/h7-9,11-18,21H,4-6,10H2,1-3H3,(H,38,41)(H,33,35,37)/b24-13-/t21-/m1/s1
InChIKeyHTAMCULFUCGZAM-FKYOTISTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2364326-23-6 (SPH5030) for HER2-Amplified and HER2-Mutant Cancer Research Procurement


Compound 2364326-23-6, also known by its development code SPH5030, is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that irreversibly targets human epidermal growth factor receptor 2 (HER2; ErbB2) [1]. It exhibits potent inhibitory activity against wild-type HER2 (HER2WT, IC50: 3.51 nM) and wild-type epidermal growth factor receptor (EGFRWT, IC50: 8.13 nM) in enzymatic assays [1][2]. Its chemical structure incorporates a quinazoline core linked to a triazolopyridine moiety, a 3-methyl-4-phenoxy bridge, and a chiral (2R)-1-methylpyrrolidin-2-yl side chain, a specific stereochemical arrangement that is fundamental to its unique binding profile [2]. SPH5030 was developed by Shanghai Pharmaceuticals Holding Co., Ltd., completed preclinical studies in 2020, and entered Phase I clinical trials in 2021 for the treatment of advanced solid tumors [3][4]. The compound is specifically designed to address limitations of prior-generation HER2-targeted TKIs [5].

SPH5030 (2364326-23-6): Why Pan-HER or Early-Generation HER2 Inhibitors Cannot Be Substituted


Attempting to substitute SPH5030 (CAS 2364326-23-6) with older, pan-HER irreversible inhibitors such as neratinib or pyrotinib is scientifically unsound and introduces significant risks for research reproducibility and clinical translation. As documented in the Journal of Medicinal Chemistry, approved irreversible HER2 inhibitors like neratinib and pyrotinib lack sufficient HER2 selectivity, which manifests as undesirable off-target activity against wild-type EGFR and other kinases, thereby producing a distinct adverse event profile that limits their therapeutic window [1]. SPH5030 was purposefully engineered via a molecular hybridization strategy to overcome this specific liability [1]. Its chemical design confers a quantifiably higher relative selectivity for HER2 over EGFR and demonstrates superior potency against specific, clinically relevant HER2 resistance mutations that are less responsive to earlier-generation agents [1]. Consequently, generic substitution in biological assays or in vivo models will not replicate the target engagement profile, mutant-specific efficacy, or safety margins of SPH5030, jeopardizing experimental validity and downstream procurement value [2].

2364326-23-6 (SPH5030) Quantitative Comparative Evidence for Procurement Decisions


Superior Potency Against Clinically Prevalent HER2 Resistance Mutations vs. Neratinib and Pyrotinib

In head-to-head in vitro kinase assays, SPH5030 demonstrates substantially greater potency than the approved irreversible inhibitors neratinib and pyrotinib against four frequent and clinically challenging HER2 activating mutations (D769H, D769Y, V777L, and R896C). While both neratinib and pyrotinib exhibit some activity against these mutants, SPH5030 consistently achieves IC50 values below 1 nM, a potency threshold that is not uniformly met by the comparators across the same panel, as reported in the primary discovery publication [1].

HER2 mutation IC50 comparison drug resistance tyrosine kinase inhibitor

Quantifiably Higher Relative HER2 vs. EGFR Selectivity Compared to Neratinib and Pyrotinib

A primary design goal for SPH5030 was to improve upon the limited HER2 selectivity of first-generation irreversible HER2 inhibitors. The Journal of Medicinal Chemistry paper explicitly states that the approved drugs neratinib and pyrotinib 'both lack HER2 selectivity, leading to off-target adverse events' [1]. In direct comparative evaluation, SPH5030 was found to exhibit 'high relative HER2 selectivity compared with neratinib and pyrotinib' [1]. This is supported by its reported enzymatic IC50 values for HER2WT (3.51 nM) and EGFRWT (8.13 nM), yielding an HER2/EGFR selectivity ratio of 2.3-fold [2]. This level of selectivity distinguishes it from less-discriminate pan-HER inhibitors.

kinase selectivity HER2 EGFR off-target activity

Enhanced In Vivo Antitumor Efficacy in a HER2 Mutant Xenograft Model vs. Neratinib and Pyrotinib

In a preclinical in vivo efficacy study using a xenograft mouse model harboring the clinically relevant HER2 exon 20 insertion mutation A775_G776insYVMA, SPH5030 demonstrated significantly superior antitumor activity compared to both neratinib and pyrotinib. The study, as summarized in the Journal of Medicinal Chemistry, found SPH5030's potency in this model to be 'much higher than those of neratinib and pyrotinib' [1]. The compound was administered orally at doses ranging from 5-40 mg/kg once daily for 13 or 21 days .

in vivo efficacy xenograft HER2 mutation A775_G776insYVMA

Structural Hybridization Confers a Unique Pharmacological Profile Combining Selectivity and Irreversibility

The scientific design of SPH5030 is based on a 'molecular hybridization strategy' that integrates advantageous properties from two distinct clinical-stage HER2 inhibitors [1]. Specifically, it is a 'modified structure from tucatinib and pyrotinib' designed to capture the 'target selectivity of tucatinib and the irreversible inhibitory effect of pyrotinib' [2]. This represents a deliberate, structure-based optimization to create a single molecule with a combined, superior profile that is not found in any of the individual comparators. This hybrid profile has been validated in a Phase 1a clinical trial in heavily pre-treated patients with advanced HER2-positive solid tumors [3].

drug design structure-activity relationship hybrid molecule irreversible inhibition

Preliminary Clinical Activity and Safety Profile in Heavily Pre-Treated Patients

The differentiation of SPH5030 extends beyond the preclinical setting into early clinical validation. A Phase 1a dose-escalation study (NCT05245058) evaluated SPH5030 in 30 patients with heavily pre-treated, HER2-positive advanced solid tumors (median of 4 prior lines of therapy; 23 of 28 breast cancer patients had received prior anti-HER2 TKI therapy) [1]. At the data cut-off, treatment-related adverse events (TRAEs) of Grade ≥3 were reported in 26.7% of patients, with diarrhea being the most common (any grade: 66.7%; Grade ≥3: 16.7%) [1]. This clinical data provides a level of translational validation that is not available for most research-grade analogs.

Phase 1 clinical trial advanced solid tumor safety pharmacokinetics

2364326-23-6 (SPH5030): Validated Application Scenarios for Research and Industrial Use


Investigating Acquired Resistance Mechanisms in HER2-Mutant Cancer Models

SPH5030 is uniquely suited for studies aiming to overcome resistance conferred by specific HER2 activating mutations. Based on direct evidence of its sub-nanomolar (<1 nM) IC50 against the D769H, D769Y, V777L, and R896C mutants, researchers can use this compound to probe the signaling consequences of potent, mutant-specific HER2 blockade . This application is further strengthened by the in vivo validation in a xenograft model harboring the A775_G776insYVMA exon 20 insertion, where SPH5030 demonstrated 'much higher' potency than the pan-HER inhibitors neratinib and pyrotinib [1]. In contrast, using a less selective analog would introduce confounding off-target kinase inhibition (e.g., on EGFR) and fail to achieve the same degree of mutant-specific target engagement [1].

Translational Pharmacology Studies Requiring a High HER2/EGFR Selectivity Window

For preclinical in vivo studies aimed at establishing a robust therapeutic index, SPH5030's quantifiably higher HER2/EGFR selectivity profile is a critical advantage. The compound demonstrates an HER2WT/EGFRWT selectivity ratio of 2.3-fold (3.51 nM vs. 8.13 nM IC50) [2], a property that differentiates it from less selective pan-HER inhibitors like neratinib and pyrotinib [1]. This is corroborated by clinical data from a Phase 1a trial showing a manageable safety profile in patients [3]. This makes SPH5030 an ideal tool for researchers seeking to model the effects of HER2-specific inhibition without the confounding variables of EGFR-driven toxicities, thereby enhancing the translational relevance and reproducibility of their findings [1][3].

Benchmarking Next-Generation Bifunctional or Hybrid Kinase Inhibitors

SPH5030 serves as an excellent benchmark compound for drug discovery and medicinal chemistry programs focused on developing novel HER2-targeted agents with optimized profiles. Its structure represents a deliberate molecular hybridization between the selective scaffold of tucatinib and the irreversible warhead of pyrotinib [1][4]. This unique design rationale, which has been validated through preclinical characterization and advancement to Phase I clinical trials, provides a clear reference point for evaluating new chemical entities. Procurement of SPH5030 allows for direct, comparative assessment of a candidate's potency, selectivity, and in vivo efficacy against a well-characterized hybrid molecule [1].

Companion Diagnostic (CDx) and Biomarker Discovery for HER2-Mutant Cancers

Given its potent and specific activity against a defined panel of clinically relevant HER2 mutations (D769H, D769Y, V777L, R896C) , SPH5030 is an appropriate positive control and validation tool for developing companion diagnostic assays. Its performance in both in vitro enzymatic assays and in vivo mutant xenograft models provides a well-characterized, orthogonal reference standard [1]. Furthermore, its clinical development status (Phase 1) [3] ensures that biomarker hypotheses generated using this tool have a direct translational path, as the compound is being evaluated in patients for whom the same HER2 mutations are a key selection criterion [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPH5030

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.